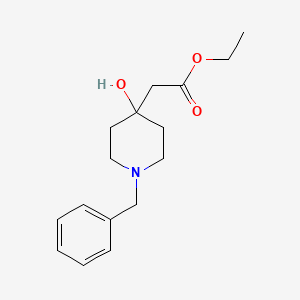

Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate typically involves the reaction of 4-hydroxypiperidine with benzyl chloride to form 1-benzyl-4-hydroxypiperidine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-(1-benzyl-4-oxopiperidin-4-yl)acetate.

Reduction: Formation of 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethanol.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, while the hydroxyl group participates in hydrogen bonding, stabilizing the compound’s interaction with the target. This dual interaction mechanism makes it a potent compound in various biological assays.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(4-hydroxypiperidin-4-yl)acetate: Lacks the benzyl group, resulting in different binding properties and biological activities.

Methyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl and hydroxyl groups enhances its versatility in synthetic and biological applications.

Biological Activity

Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxyl group and a benzyl moiety, which enhances its binding affinity to various biological targets. The presence of the ethyl acetate group contributes to its solubility and reactivity, making it a versatile compound in synthetic chemistry and biological assays.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the benzyl group enhances hydrophobic interactions, stabilizing the compound's binding to targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including those involved in neurotransmitter uptake and metabolic pathways.

- Receptor Binding : It exhibits affinity for neurotransmitter receptors, particularly those related to dopamine and norepinephrine, suggesting potential applications in treating neurological disorders.

Biological Activity Overview

Research indicates that this compound possesses several notable biological activities:

- Neuropharmacological Effects : Studies have shown that this compound can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.

- Antiviral Properties : Preliminary investigations suggest that it may exhibit antiviral activity against certain viral strains, although further studies are needed to elucidate these effects fully.

- Cytotoxicity : Some research has indicated that it may possess cytotoxic properties against cancer cell lines, warranting further exploration in cancer therapeutics.

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological effects of this compound, researchers found that the compound significantly increased dopamine uptake inhibition compared to non-hydroxylated analogs. This effect was attributed to enhanced binding affinity due to the hydroxyl group, which facilitated interaction with the dopamine transporter (DAT) .

Properties

IUPAC Name |

ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-2-20-15(18)12-16(19)8-10-17(11-9-16)13-14-6-4-3-5-7-14/h3-7,19H,2,8-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTBJNKDSBBOCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.